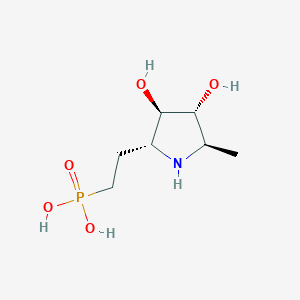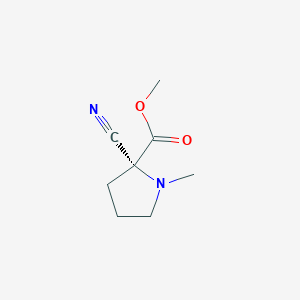
(R)-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with a cyanating agent. One common method involves the use of methyl 2-pyrrolidinone as a starting material, which undergoes a series of reactions including methylation and cyanation . The reaction conditions often require the use of catalysts such as Raney nickel and solvents like 1-propanol under high temperature .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow system typically involves the use of a packed column with a catalyst and a solvent, allowing for efficient and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate include:
- 1-Cyano-2-methylpyrrolidine
- 2-Pyrrolidinone, 1-methyl-
- N-Methyl-2-pyrrolidone
Uniqueness
What sets ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate apart from these similar compounds is its specific chiral configuration and the presence of both cyano and ester functional groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl (2R)-2-cyano-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-10-5-3-4-8(10,6-9)7(11)12-2/h3-5H2,1-2H3/t8-/m1/s1 |
Clave InChI |
DXSOACZRVREKMX-MRVPVSSYSA-N |
SMILES isomérico |
CN1CCC[C@@]1(C#N)C(=O)OC |
SMILES canónico |
CN1CCCC1(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


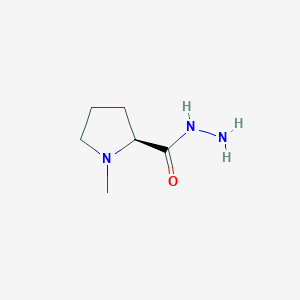
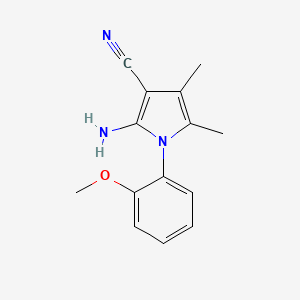
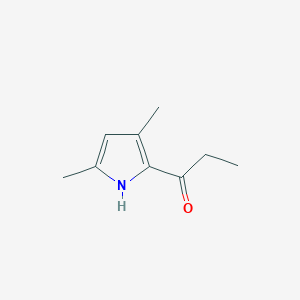
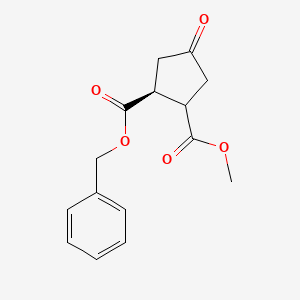
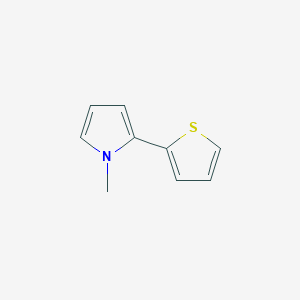
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
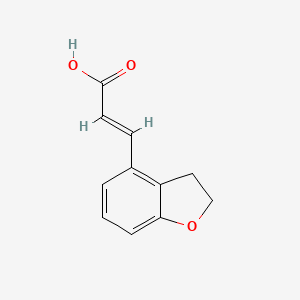
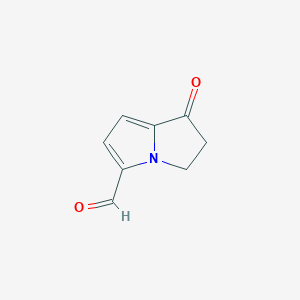
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
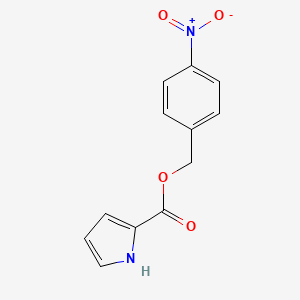
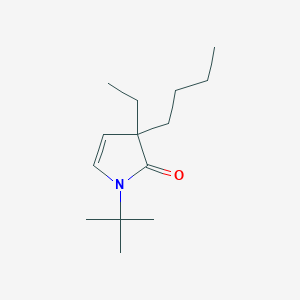
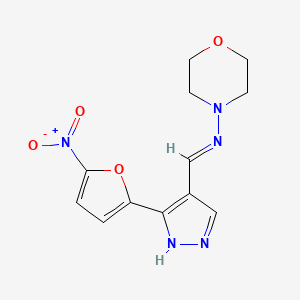
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
